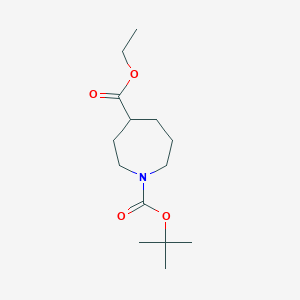

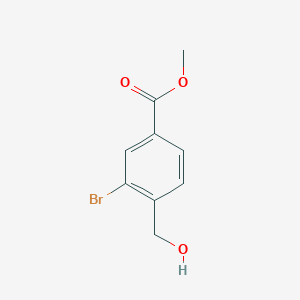

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate

Descripción general

Descripción

The compound 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as tert-butyl groups and azepane rings, which are seven-membered heterocycles containing nitrogen. These compounds are of interest due to their potential pharmaceutical applications, particularly as intermediates in the synthesis of drugs like Rho-kinase inhibitors .

Synthesis Analysis

The synthesis of related compounds involves starting from commercially available amines and employing intramolecular cyclization techniques. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho-kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol . This method demonstrates the utility of intramolecular reactions in constructing complex cyclic structures from simpler precursors.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, also features a bicyclo[2.2.2]octane structure with lactone and piperidine groups . These analyses are crucial for confirming the stereochemistry and purity of the synthesized compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate. However, the synthesis of structurally related compounds suggests that intramolecular cyclization reactions are key to forming the azepane ring. The lactonization reactions mentioned in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and its chiral counterpart are examples of such cyclizations.

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and density are reported for the synthesized compounds. For example, the monoclinic space group P21/c with a density of 1.350 g/cm3 at 123 K was reported for one compound , while the orthorhombic space group P212121 with a density of 4 g/cm3 at 90 K was reported for the chiral compound . These properties are important for understanding the material characteristics of the compounds, which can influence their behavior in a pharmaceutical context. Chemical properties such as reactivity and stability would be inferred from the functional groups present in the molecules, such as lactone and piperidine, which are known to participate in various chemical reactions.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

- Synthesis and Structural Analysis : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which is structurally related to 1-tert-butyl 4-ethyl azepane-1,4-dicarboxylate, was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. This synthesis involved intramolecular lactonization, characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Synthesis of Derivatives and Intermediates

- Derivative Synthesis : A study detailed the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in Rho–kinase inhibitor K-115. This highlights the use of 1-tert-butyl 4-ethyl azepane-1,4-dicarboxylate related compounds in pharmaceutical intermediates (Gomi et al., 2012).

Novel Synthetic Methods

- Development of Synthetic Methods : A synthetic method for tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate was established, demonstrating the versatility of related compounds in synthesizing biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).

Applications in Chemistry and Material Science

- Chemical and Material Science Applications : The work on addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane shows the broad range of chemical reactions and material science applications for tert-butyl-related compounds (Niesmann et al., 1996).

Implications in Fuel and Gasoline Improvement

- Fuel and Gasoline Improvement : A study on ethyl tert-butyl ether (ETBE), a compound related to 1-tert-butyl 4-ethyl azepane-1,4-dicarboxylate, explored its role as a high-octane component in fuels and its purification process (Pulyalina et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors and contact with skin and eyes, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-ethyl azepane-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)11-7-6-9-15(10-8-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYFVOHWJYYBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735702 | |

| Record name | 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate | |

CAS RN |

912444-90-7 | |

| Record name | 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-Piperidyl)-5-[[2-(1-pyrrolidinyl)ethyl]amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3030412.png)

![2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B3030413.png)

![N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine](/img/structure/B3030424.png)